Product packaging for 7-Cyclopropyl-5-nitro-1-propyl-1H-indole(Cat. No.:)

7-Cyclopropyl-5-nitro-1-propyl-1H-indole

Cat. No.: B13880645
M. Wt: 244.29 g/mol
InChI Key: RHKWXYJSBBHBGS-UHFFFAOYSA-N
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Description

7-Cyclopropyl-5-nitro-1-propyl-1H-indole is a synthetically designed, substituted indole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a cyclopropyl group at the C7 position, a nitro group (-NO₂) at C5, and a propyl chain on the indole nitrogen. Indole derivatives are privileged scaffolds in pharmaceutical research, widely recognized for their ability to bind diverse biological targets and regulate proteins and genes involved in disease pathways . The specific substitution pattern on this molecule is highly relevant for anticancer research. The cyclopropyl moiety can enhance metabolic stability and influence binding interactions with biological targets, while the electron-withdrawing nitro group can be chemically reduced to an amino group for further derivatization or may contribute to the compound's electron affinity and reactivity . Indole-based molecules are known to exhibit potent activity against various kinases and are found in several FDA-approved anticancer drugs . Furthermore, structurally related 5-nitroindole compounds are being actively investigated in early-stage drug discovery for the treatment of neglected tropical diseases, such as Chagas disease, highlighting the versatility of this chemical series as a starting point for optimizing new therapeutic agents . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR) or as a building block for the synthesis of more complex, biologically active molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the specific analytical data (NMR, LC-MS, etc.) provided with the product for confirmation of identity and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B13880645 7-Cyclopropyl-5-nitro-1-propyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

7-cyclopropyl-5-nitro-1-propylindole

InChI

InChI=1S/C14H16N2O2/c1-2-6-15-7-5-11-8-12(16(17)18)9-13(14(11)15)10-3-4-10/h5,7-10H,2-4,6H2,1H3

InChI Key

RHKWXYJSBBHBGS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=CC(=CC(=C21)C3CC3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Cyclopropyl 5 Nitro 1 Propyl 1h Indole

Established Synthetic Pathways Towards 7-Cyclopropyl-5-nitro-1-propyl-1H-indole

The construction of this compound is a multi-step process that necessitates the strategic assembly of a substituted indole (B1671886) core followed by specific functional group manipulations. A logical and established synthetic approach involves the initial formation of a 7-cyclopropyl-1H-indole intermediate, which then undergoes N-alkylation and subsequent regioselective nitration.

Synthesis of Key Precursors and Strategic Functionalization

Following the successful introduction of the cyclopropyl (B3062369) group, the subsequent step involves the construction of the indole ring. This can be achieved through various classical indole syntheses, with the Larock indole synthesis being a particularly relevant and powerful method. This palladium-catalyzed annulation of the ortho-alkynylated aniline (B41778) with an alkyne would directly yield the desired 7-cyclopropyl-1H-indole scaffold.

The subsequent functionalization involves the introduction of the propyl group at the N1 position. This is typically achieved through a standard N-alkylation reaction. Deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN), generates the corresponding indolide anion. Subsequent treatment with an alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, affords the N-propylated product, 7-cyclopropyl-1-propyl-1H-indole.

The final key transformation is the regioselective nitration at the C5 position. The directing effects of the existing substituents on the indole ring are crucial for achieving the desired outcome. The N-propyl group is a weak activating group, while the C7-cyclopropyl group is also an activating, ortho-, para-directing group. However, the inherent electronic properties of the indole nucleus generally favor electrophilic substitution at the C3 position, followed by C5 and C2. To achieve selective C5 nitration, the more reactive C3 position must be either blocked or the reaction conditions carefully controlled. A common strategy involves performing the nitration using a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid or, for milder conditions, acetyl nitrate (B79036) or nitronium tetrafluoroborate. The reaction conditions, including temperature and reaction time, would need to be optimized to favor the formation of the 5-nitro isomer over other potential isomers. umn.edu

Table 1: Proposed Key Synthetic Transformations

Step Transformation Key Reagents and Conditions Intermediate/Product
1 C7-Cyclopropylation of a 2-bromoaniline (B46623) derivative Cyclopropylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) 2-amino-3-cyclopropyl-bromobenzene
2 Indole Ring Formation (e.g., Larock Indole Synthesis) Alkyne, Pd catalyst (e.g., Pd(OAc)2), base (e.g., Na2CO3) 7-Cyclopropyl-1H-indole
3 N-Propylation 1-Bromopropane, base (e.g., NaH), solvent (e.g., DMF) 7-Cyclopropyl-1-propyl-1H-indole
4 C5-Nitration Nitrating agent (e.g., HNO3/H2SO4) This compound

Indole Ring Formation Strategies Applied to the Compound's Core Structure

Several classical indole syntheses could theoretically be adapted for the construction of the 7-cyclopropyl-1H-indole core. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis: This well-established method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of 7-cyclopropyl-1H-indole, one would require 2-cyclopropylphenylhydrazine. The synthesis of this specific hydrazine (B178648) could be challenging, potentially involving multiple steps starting from a cyclopropyl-substituted aniline. nih.gov

Madelung Synthesis: This intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base is another possibility. The required starting material would be N-acyl-2-amino-3-cyclopropyltoluene. The harsh reaction conditions, however, might not be compatible with the cyclopropyl group.

Larock Indole Synthesis: As mentioned previously, this palladium-catalyzed method is highly versatile and tolerant of various functional groups, making it a strong candidate for the synthesis of the 7-cyclopropyl-1H-indole core from a pre-functionalized aniline derivative.

Post-Synthetic Modifications and Derivatization Approaches for this compound Analogues

The 5-nitro group on the indole ring serves as a versatile handle for a variety of post-synthetic modifications, allowing for the generation of a library of analogues.

Reduction of the Nitro Group: The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acetic acid. The resulting 5-amino-7-cyclopropyl-1-propyl-1H-indole is a key intermediate for further derivatization.

Derivatization of the Amino Group: The newly formed amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Nucleophilic Aromatic Substitution (SNAr): While less common for the indole nucleus itself, a highly activated nitro-substituted indole might undergo nucleophilic aromatic substitution under specific conditions, allowing for the direct replacement of the nitro group with other functionalities.

These post-synthetic modifications provide a powerful platform for exploring the structure-activity relationships of this class of compounds. rsc.orgnih.govrsc.org

Novel Synthetic Approaches and Route Optimization for this compound

Recent advancements in synthetic organic chemistry offer opportunities for more efficient, selective, and environmentally friendly routes to this compound.

Application of Green Chemistry Principles in the Synthesis of the Compound

Catalytic N-Alkylation: Instead of using stoichiometric amounts of strong bases and alkyl halides, catalytic N-alkylation methods offer a greener alternative. For instance, iridium-catalyzed N-alkylation of indoles using alcohols as the alkylating agents generates water as the only byproduct. Applying this to 7-cyclopropyl-1H-indole with propanol (B110389) would be a more atom-economical approach.

Greener Nitration Methods: Traditional nitration methods often employ harsh and corrosive acid mixtures. The development of milder and more selective nitrating agents is an active area of research. For example, the use of solid-supported catalysts or flow chemistry setups for nitration can improve safety and reduce waste. A metal-free approach using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) has been reported for the regioselective nitration of indoles, which could be a viable green alternative. rsc.orgnih.govmjcce.org.mk

One-Pot or Tandem Reactions: Designing synthetic sequences that combine multiple steps into a single operation without the isolation of intermediates can significantly improve efficiency and reduce solvent usage. A potential one-pot procedure could involve the indole formation and subsequent N-alkylation in a single reaction vessel.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

Synthetic Step Traditional Method Green Chemistry Approach Advantages of Green Approach
N-Propylation NaH, 1-Bromopropane in DMF Iridium-catalyzed reaction with propanol Atom economical, avoids hazardous reagents and solvents
Nitration HNO3/H2SO4 Ammonium tetramethylnitrate/TFAA Milder conditions, potentially higher selectivity, metal-free

Catalytic Methodologies for Enhanced Yield and Selectivity

Modern catalytic methods can offer significant advantages in terms of yield, selectivity, and functional group tolerance for the synthesis of the target compound.

C-H Activation/Functionalization: A highly innovative and atom-economical approach to introduce the cyclopropyl group would be through a direct C-H activation strategy. Transition metal catalysts, such as rhodium or palladium, can facilitate the direct coupling of a C-H bond at the 7-position of an indole precursor with a cyclopropyl source. While challenging, a successful C-H cyclopropylation would significantly shorten the synthetic route by avoiding the need for pre-functionalized anilines. acs.orgnih.gov

Directed C-H Nitration: To overcome the challenge of regioselectivity in the nitration step, a directing group strategy could be employed. A removable directing group could be installed on the indole nitrogen, which would direct the nitration specifically to the C5 position via a chelation-controlled mechanism. Subsequent removal of the directing group would yield the desired product with high selectivity. Cobalt-catalyzed C-H nitration of indoles using a removable tert-butyloxycarbonyl (tBoc) group has been reported and could be adapted for this purpose. researchgate.net

Photoredox Catalysis: The use of photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. It could potentially be applied to the C-H functionalization or other bond-forming reactions in the synthesis of the target molecule under mild and environmentally benign conditions.

The exploration and application of these novel catalytic methodologies hold the key to developing more efficient and elegant synthetic routes to this compound and its analogues.

Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

The construction of the this compound framework likely involves a multi-step synthetic sequence. Based on modern synthetic strategies for highly substituted indoles, a plausible approach involves the formation of the indole ring through a domino reaction sequence. One such powerful strategy is the aza-Michael-SNAr-heteroaromatization route, which has been successfully applied to the synthesis of structurally related C5-substituted 1-alkyl-1H-indoles. nih.gov

A proposed mechanistic pathway for the synthesis of a precursor to this compound, based on analogous syntheses, is depicted below. This pathway typically starts from a suitably substituted fluoronitroaromatic compound and a primary amine.

Step 1: Aza-Michael Addition

The initial step involves the conjugate addition of a primary amine, in this case, propylamine, to an electron-deficient alkene. For the synthesis of the target molecule, a plausible starting material would be an acrylate (B77674) bearing a 2-fluoro-5-nitrophenyl group. The reaction is typically facilitated by a base, such as potassium carbonate (K2CO3), which deprotonates the amine to increase its nucleophilicity. The resulting nucleophile then attacks the β-carbon of the acrylate, forming a new carbon-nitrogen bond and generating an enolate intermediate.

Step 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

Following the aza-Michael addition, the generated enolate intermediate undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The enolate attacks the carbon atom bearing the fluorine atom on the aromatic ring, displacing the fluoride (B91410) ion. This cyclization step forms the five-membered pyrrole (B145914) ring fused to the benzene (B151609) ring, establishing the core indoline (B122111) structure. The presence of the electron-withdrawing nitro group in the para-position relative to the fluorine atom activates the ring towards nucleophilic attack, facilitating this key bond-forming event.

Step 3: Heteroaromatization

The final step of the domino sequence is the heteroaromatization of the newly formed indoline ring to yield the indole scaffold. This oxidative process can occur under the reaction conditions, particularly at elevated temperatures. While the exact mechanism of this step can vary, it often involves the elimination of a proton and a hydride ion, or a stepwise oxidation process. The result is the formation of the thermodynamically more stable aromatic indole ring. nih.gov It has been observed that in similar syntheses, what was expected to be an indoline product spontaneously aromatizes to the corresponding indole. nih.gov

A similar strategy involving a tandem Sonogashira coupling followed by heteroannulation represents an alternative and effective method for constructing substituted indoles. researchgate.net This approach would begin with a 2-halo-nitroaniline and a terminal alkyne. While the specific substrates would differ for the synthesis of this compound, the underlying mechanistic principles of palladium-catalyzed cross-coupling and subsequent cyclization provide a versatile entry to such compounds.

Table of Plausible Intermediates and Reagents:

StepIntermediate/ReagentRole in Synthesis
1PropylamineSource of the N1-propyl group
1Methyl 2-(2-fluoro-5-nitrophenyl)acrylate derivativeElectrophilic partner for aza-Michael addition
1Potassium Carbonate (K2CO3)Base to facilitate the aza-Michael addition
2Enolate IntermediateNucleophile for intramolecular SNAr cyclization
3Indoline IntermediatePrecursor to the final aromatic indole product

The synthesis of the 7-cyclopropyl substituent would likely be incorporated into one of the starting materials, for instance, by beginning with a 2-fluoro-3-cyclopropyl-5-nitroaniline derivative, which would then be elaborated through a sequence analogous to those described above.

Advanced Spectroscopic and Structural Elucidation Studies of 7 Cyclopropyl 5 Nitro 1 Propyl 1h Indole

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

A definitive structural confirmation of 7-Cyclopropyl-5-nitro-1-propyl-1H-indole would rely on a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular structure, and together they would offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a full suite of NMR experiments would be necessary.

¹H NMR: Would be used to identify the number of distinct proton environments, their chemical shifts, and their coupling patterns (spin-spin splitting). This would help to confirm the presence and connectivity of the propyl, cyclopropyl (B3062369), and indole (B1671886) core protons.

¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments, distinguishing between aliphatic carbons of the propyl and cyclopropyl groups and the aromatic/heterocyclic carbons of the indole ring.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the precise connectivity between protons and carbons, confirming the substitution pattern on the indole ring.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes, but it is important to note that these are estimations and not experimental values.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-27.3 - 7.5125 - 130
H-36.6 - 6.8100 - 105
H-48.0 - 8.2115 - 120
H-68.3 - 8.5118 - 123
Propyl-CH₂4.1 - 4.345 - 50
Propyl-CH₂1.8 - 2.022 - 27
Propyl-CH₃0.9 - 1.110 - 15
Cyclopropyl-CH2.0 - 2.210 - 15
Cyclopropyl-CH₂0.8 - 1.25 - 10

Note: This table is a hypothetical representation and not based on experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern would be expected to show losses of the propyl and nitro groups, providing further evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

IR Spectroscopy: Would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected peaks would include those for the nitro group (NO₂) stretching, aromatic C-H stretching, and aliphatic C-H stretching.

UV-Vis Spectroscopy: Would provide information about the electronic transitions within the molecule. The presence of the conjugated indole system and the nitro group would be expected to result in characteristic absorption bands in the UV-Vis spectrum.

X-ray Crystallography and Solid-State Structural Analysis of this compound

Determination of Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal how the molecules of this compound are arranged in the crystal lattice. This would include the identification of any significant intermolecular interactions, such as π-π stacking of the indole rings or interactions involving the nitro group, which would govern the solid-state properties of the compound.

Conformational Analysis and Tautomerism in the Solid State (if applicable)

The crystal structure would provide a clear picture of the preferred conformation of the propyl and cyclopropyl substituents relative to the indole ring in the solid state. It would also definitively show if any tautomeric forms of the indole ring are present in the crystalline form.

Based on the comprehensive search conducted, there is no specific publicly available scientific literature detailing the theoretical and computational chemistry investigations of this compound. The search for this particular compound, as well as broader searches for related indole derivatives, did not yield the specific data required to populate the detailed outline provided in the user's request.

Therefore, it is not possible to generate an article with the requested sections on Quantum Chemical Calculations and Molecular Dynamics Simulations for this specific molecule, as the necessary research findings, data tables, and detailed analyses are not present in the available search results.

Theoretical and Computational Chemistry Investigations of 7 Cyclopropyl 5 Nitro 1 Propyl 1h Indole

In Silico Interaction Profiling of 7-Cyclopropyl-5-nitro-1-propyl-1H-indole

In silico interaction profiling is a critical component of modern drug discovery and computational chemistry, offering predictive insights into the potential biological activity of a molecule before its synthesis and experimental testing. For a novel compound such as this compound, these computational techniques are invaluable for hypothesizing its mechanism of action, identifying potential macromolecular targets, and guiding further research. This section would typically detail the outcomes of such computational studies. However, a comprehensive search of scientific literature and chemical databases reveals a lack of specific in silico studies performed on this compound.

Therefore, the following subsections will describe the well-established methodologies and principles of molecular docking, ligand efficiency calculation, and pharmacophore modeling as they would be applied to this compound, drawing parallels from research on structurally related 5-nitroindole (B16589) derivatives.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., protein targets, nucleic acids)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein or a specific region of a nucleic acid.

For this compound, the process would begin with the selection of potential biological targets. The 5-nitroindole scaffold is a known structural motif in compounds targeting various biological entities. For instance, research on other 5-nitroindole derivatives has shown their potential as binders to the c-Myc G-quadruplex, a secondary structure in DNA that is a target for anticancer drugs. nih.gov Therefore, G-quadruplex DNA would be a logical target for docking studies with this compound. Other potential targets could include various enzymes and receptors where indole-based compounds have shown activity. frontiersin.orgderpharmachemica.com

The docking simulation would involve preparing the three-dimensional structures of both the ligand (this compound) and the macromolecular target. The ligand's structure would be energy-minimized to find its most stable conformation. The docking software would then systematically explore various possible binding poses of the ligand within the target's binding site, scoring each pose based on a force field that calculates the intermolecular energies.

The results of a hypothetical docking study are typically presented in a table format, detailing the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the key molecular interactions observed. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-target complex.

Hypothetical Molecular Docking Results for this compound

Target MacromoleculePredicted Binding Affinity (kcal/mol)Key Interacting Residues/BasesType of Interactions
c-Myc G-Quadruplex DNA-8.5G4, G12, T13Pi-stacking with guanine (B1146940) bases, hydrophobic interactions
Protein Kinase XYZ-7.2Leu83, Val91, Ala145Hydrophobic interactions with alkyl side chains
Lys65Hydrogen bond with the nitro group

This table is illustrative and not based on actual experimental data for the specified compound.

Ligand Efficiency and Predicted Binding Energy Calculations

Predicted binding energy, obtained from molecular docking, provides an estimate of the strength of the interaction between the ligand and its target. However, this value alone can be misleading, as larger molecules tend to have more favorable binding energies simply due to having more atoms to form interactions. Ligand efficiency (LE) metrics normalize the binding affinity with respect to the size of the molecule, providing a more insightful measure of the quality of the binding.

Ligand efficiency is calculated using the following formula:

LE = -ΔG / N

where ΔG is the binding free energy and N is the number of non-hydrogen atoms in the ligand. A higher LE value is generally desirable, as it indicates that the molecule achieves its binding affinity with a more efficient use of its atoms. This is a critical parameter in the early stages of drug discovery, particularly in fragment-based approaches.

For this compound, which has 18 non-hydrogen atoms, the ligand efficiency would be calculated based on its predicted binding energy to a specific target. For example, using the hypothetical binding affinity of -8.5 kcal/mol for the c-Myc G-quadruplex:

LE = 8.5 / 18 ≈ 0.47 kcal/mol per non-hydrogen atom

This value could then be compared to established benchmarks and the LE values of known inhibitors of the same target to assess the potential of this compound as a lead compound.

Predicted Ligand Efficiency Metrics for this compound

Target MacromoleculePredicted Binding Affinity (kcal/mol)Number of Non-Hydrogen AtomsCalculated Ligand Efficiency (LE)
c-Myc G-Quadruplex DNA-8.5180.47
Protein Kinase XYZ-7.2180.40

This table is illustrative and based on hypothetical binding affinities.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another important in silico technique that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for a class of compounds acting on a particular target can be developed based on the structures of known active molecules. For indole (B1671886) derivatives, pharmacophore models have been successfully used to identify key features for their activity as, for example, Janus Kinase 2 inhibitors. nih.gov Such a model for pyrido-indole derivatives consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov

If a set of active molecules structurally related to this compound were known, a pharmacophore model could be generated. This model would highlight the crucial roles of features like the nitro group (as a hydrogen bond acceptor), the indole ring system (as an aromatic and hydrophobic feature), and the cyclopropyl (B3062369) and propyl groups (as hydrophobic features).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can rapidly identify novel compounds with a high probability of being active at the target of interest. Therefore, a pharmacophore model derived from the structural features of this compound could be instrumental in discovering new classes of compounds with similar biological activities.

Hypothetical Pharmacophore Model Features for this compound

FeatureLocation on the Molecule
Aromatic RingIndole core
Hydrogen Bond AcceptorNitro group at position 5
Hydrophobic GroupCyclopropyl group at position 7
Hydrophobic GroupPropyl group at position 1

This table is illustrative and represents a potential pharmacophore model.

Structure Activity Relationship Sar Studies Centered on the 7 Cyclopropyl 5 Nitro 1 Propyl 1h Indole Scaffold

Rational Design and Synthesis of Analogues of 7-Cyclopropyl-5-nitro-1-propyl-1H-indole for SAR Analysis

Systematic Modifications at the 1-Propyl Position

The N-1 substituent of the indole (B1671886) ring plays a crucial role in modulating the compound's interaction with its biological target. Variations in the length, bulk, and polarity of the alkyl chain at this position can significantly influence binding affinity and efficacy. While specific SAR data for the 1-propyl group in this compound is not extensively documented, studies on related 5-nitroindole (B16589) derivatives provide valuable insights.

In a study focused on 5-nitroindole derivatives as c-Myc G-quadruplex binders, the nature of the substituent at the N-1 position was found to be critical for activity. nih.gov Protection of the N-indole at the first position was shown to play a significant role in improved G4 binding. nih.gov For instance, compounds with a methylene-bridged pyrrolidine (B122466) at the N-1 position demonstrated enhanced antiproliferative activity compared to those with an unprotected N-indole. nih.gov This suggests that the 1-propyl group in the title compound likely contributes to favorable hydrophobic interactions within the binding pocket of its target.

To systematically explore the SAR at this position, a series of analogues could be synthesized, varying the alkyl chain length (e.g., methyl, ethyl, butyl), introducing branching (e.g., isopropyl, isobutyl), or incorporating cyclic structures (e.g., cyclopropylmethyl). The biological activities of these analogues would then be compared to that of the parent 1-propyl compound to determine the optimal substituent for activity.

Table 1: Hypothetical SAR data for modifications at the 1-Propyl position of a 7-Cyclopropyl-5-nitro-1-H-indole scaffold.

CompoundN-1 SubstituentBiological Activity (IC₅₀, µM)
1a-CH₃15.2
1b-CH₂CH₃10.8
1c -CH₂CH₂CH₃ 7.5
1d-CH(CH₃)₂12.1
1e-CH₂CH₂CH₂CH₃9.3

This table is a hypothetical representation to illustrate potential SAR trends and is not based on experimentally determined values for this specific scaffold.

Substituent Variations at the 5-Nitro Position

The 5-nitro group is a key feature of the this compound scaffold, and its electronic and steric properties are expected to have a profound impact on biological activity. The strong electron-withdrawing nature of the nitro group can influence the electron density of the indole ring system and participate in specific interactions such as hydrogen bonding or dipole-dipole interactions with the target.

Research on various indole-containing compounds has demonstrated the significance of the substituent at the 5-position. In one study, the replacement of a hydrogen atom at the 5-position of an indole scaffold with a nitro group led to a considerable decrease in affinity for the benzodiazepine (B76468) receptor. nih.gov Conversely, for a series of 5-nitroindole derivatives targeting the c-Myc G-quadruplex, the presence of either a nitro or an amino group at the fifth position was found to be critical for binding. nih.gov

To investigate the SAR at this position for the 7-cyclopropyl-1-propyl-1H-indole core, a series of analogues could be prepared where the 5-nitro group is replaced with other electron-withdrawing groups (e.g., -CN, -CF₃, -SO₂NH₂), electron-donating groups (e.g., -NH₂, -OH, -OCH₃), or halogens (e.g., -F, -Cl, -Br). Comparing the biological activities of these analogues would clarify the role of the electronic nature and size of the substituent at this position.

Table 2: Hypothetical SAR data for substituent variations at the 5-Nitro position of a 7-Cyclopropyl-1-propyl-1H-indole scaffold.

Compound5-SubstituentBiological Activity (IC₅₀, µM)
2a-H> 50
2b-NH₂25.6
2c -NO₂ 7.5
2d-CN11.2
2e-Cl18.9

This table is a hypothetical representation to illustrate potential SAR trends and is not based on experimentally determined values for this specific scaffold.

Alterations at the 7-Cyclopropyl Position

The cyclopropyl (B3062369) group at the 7-position is a distinctive feature of the scaffold. This small, rigid ring system can serve several purposes, including acting as a conformational constraint, providing a specific steric profile for binding, and potentially influencing metabolic stability. The lipophilic nature of the cyclopropyl group can also contribute to hydrophobic interactions with the target.

Core Indole Ring Modifications and Bioisosteric Replacements

The indole ring itself is a privileged scaffold in medicinal chemistry, but its properties can be fine-tuned through bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. Replacing the indole core with other heterocyclic systems can lead to improved potency, selectivity, or pharmacokinetic properties.

A systematic investigation would involve synthesizing analogues where the indole core of this compound is replaced with these various bioisosteres while retaining the key substituents at the corresponding positions. This would provide a deeper understanding of the essential structural requirements of the core scaffold for biological activity.

Investigation of Molecular Interactions and Biochemical Modulations of this compound Derivatives in Controlled Environments

To complement the cellular SAR studies, it is crucial to investigate the direct molecular interactions of the compounds with their biological targets in controlled, cell-free environments. These assays provide quantitative data on binding affinity and can help to rationalize the observed SAR trends.

Characterization of Ligand-Target Binding Profiles Using Purified Macromolecules (e.g., cell-free receptor binding assays)

Cell-free receptor binding assays are a powerful tool to quantify the affinity of a ligand for its purified target, such as a receptor or an enzyme. These assays measure the direct interaction between the compound and the macromolecule in the absence of cellular complexities like membrane transport and metabolism. Common techniques include radioligand binding assays, fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

For the this compound series of compounds, such assays would be used to determine the binding affinity (typically expressed as the inhibition constant, Kᵢ, or the dissociation constant, Kₐ) of each analogue for its purified target. This allows for a direct correlation between structural modifications and changes in binding affinity.

For example, a competitive radioligand binding assay could be established where the ability of the synthesized analogues to displace a known radiolabeled ligand from the target is measured. The concentration of the analogue that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and can be used to calculate the Kᵢ value.

Table 3: Hypothetical Ligand-Target Binding Data from a Cell-Free Assay for Analogues of this compound.

CompoundModificationBinding Affinity (Kᵢ, nM)
Parent This compound 50
Analogue A1-Ethyl substituent75
Analogue B5-Amino substituent250
Analogue C7-Methyl substituent120
Analogue DBenzofuran core>1000

This table is a hypothetical representation to illustrate the type of data obtained from cell-free binding assays and is not based on experimentally determined values for this specific scaffold.

By comparing the binding affinities of the various analogues, researchers can build a detailed picture of the molecular interactions that are critical for high-affinity binding. This information is invaluable for the further rational design and optimization of this class of compounds.

Enzymatic Activity Modulation Assays in Cell-Free Preparations

Structure-activity relationship (SAR) studies for derivatives of the this compound scaffold frequently begin with an assessment of their ability to modulate the activity of specific enzymes in cell-free systems. These assays provide a direct measure of the compound's interaction with a purified or semi-purified enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects. The primary goal is to establish a clear link between specific structural modifications of the indole scaffold and the resulting change in enzymatic inhibition or activation.

A typical screening cascade involves testing a library of analogs, where systematic modifications are made to the cyclopropyl, nitro, and propyl groups, as well as to the core indole ring. For instance, derivatives could be evaluated for their inhibitory potential against enzymes relevant to various therapeutic areas. Based on studies of similar indole structures, potential targets could include histone lysine (B10760008) methyl transferases (HKMTs), acetylcholinesterase, and monoamine oxidases. eurjchem.commdpi.com

The data generated from these assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the enzymatic inhibition constant (Kᵢ). These values are crucial for quantifying the potency of each derivative. By comparing the IC₅₀ values across a series of structurally related compounds, researchers can deduce critical SAR insights. For example, altering the size of the N1-alkyl substituent from a propyl to a larger or smaller group might significantly impact potency, suggesting a defined steric constraint within the enzyme's active site. Similarly, repositioning the nitro group or replacing the cyclopropyl moiety could reveal key electronic or hydrophobic interactions necessary for binding.

Table 1: Hypothetical Enzymatic Inhibition Data for this compound Analogs

Compound IDR1 (Position 1)R5 (Position 5)R7 (Position 7)Target EnzymeIC₅₀ (µM)
Scaffold -CH₂CH₂CH₃ -NO₂ -cPr Enzyme A 15.2
Analog-01-CH₃-NO₂-cPrEnzyme A45.8
Analog-02-CH₂CH₂CH₃-NH₂-cPrEnzyme A>100
Analog-03-CH₂CH₂CH₃-NO₂-PhenylEnzyme A22.5
Analog-04-CH₂CH₂CH₃-NO₂-cPrEnzyme B 5.7

This table presents illustrative data to demonstrate how SAR is evaluated. cPr denotes cyclopropyl.

Receptor Occupancy and Functional Studies in Isolated Cellular Systems (without in vivo implications)

Receptor occupancy is commonly measured using radioligand binding assays. nih.gov In this technique, cultured cells expressing the target receptor are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor. The assay measures the ability of the test compound (e.g., a derivative of this compound) to displace the radioligand. The concentration of the test compound that displaces 50% of the bound radioligand is its IC₅₀, from which the binding affinity (Kᵢ) can be calculated. SAR studies of 1,7-cyclized indoles have successfully used this approach to evaluate their affinity for adrenergic receptors. nih.gov

Once binding affinity is established, functional assays are performed to assess the cellular response. For G-protein coupled receptors (GPCRs), this could involve measuring the production of second messengers like cyclic AMP (cAMP). For ligand-gated ion channels, techniques like patch-clamp electrophysiology can be used to measure changes in ion flow across the cell membrane. These functional studies are critical to differentiate between compounds that simply bind to the receptor (antagonists) and those that bind and elicit a biological response (agonists). The potency of an agonist is typically quantified by its half-maximal effective concentration (EC₅₀).

By correlating the binding affinities (Kᵢ) and functional potencies (EC₅₀) with the structural modifications across the series of indole derivatives, researchers can build a comprehensive SAR profile for receptor interaction.

Investigation of Subcellular Localization Mechanisms in Cultured Cell Lines

Understanding where a compound accumulates within a cell is vital, as its location dictates its access to potential intracellular targets. Studies in cultured cell lines are employed to investigate the subcellular localization of derivatives of the this compound scaffold. The primary methods for this involve microscopy of either fluorescently-tagged analogs or through label-free techniques.

A common approach is to synthesize a derivative of the parent compound that incorporates a fluorescent tag. This allows for direct visualization of the compound's distribution within the cell using fluorescence microscopy. However, care must be taken to ensure the fluorescent tag does not significantly alter the physicochemical properties and, therefore, the localization of the parent molecule.

Alternatively, the intrinsic properties of the compound can be exploited. For instance, some nitroaromatic compounds possess intrinsic fluorescence that can be visualized. In studies of LEA proteins, chimeric proteins with green fluorescent protein (AcGFP1) were used to track their localization to various compartments, including the cytoplasm, nucleus, endoplasmic reticulum, and cellular membrane. mdpi.com Similar principles can be applied to small molecules. By co-staining with dyes specific to certain organelles (e.g., Hoechst for the nucleus or MitoTracker for mitochondria), the precise location of the compound can be determined.

These studies can reveal whether the compounds passively diffuse throughout the cell or actively accumulate in specific compartments. For example, a compound might localize in the lipid membranes, the cytosol, the nucleus, or the mitochondria. This information is crucial for understanding the compound's mechanism of action, as its biological effect can only be mediated if it reaches the cellular compartment where its target protein or enzyme resides. The passive transport of molecules through the nuclear pore complex, for example, is often limited by a mass threshold of 40–60 kDa, a consideration more for large molecules but illustrative of the physical barriers small molecules must also navigate. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com For derivatives of this compound, QSAR models can be invaluable for predicting the activity of unsynthesized analogs, thereby guiding the design of more potent and selective compounds. orientjchem.org

Descriptor Selection and Calculation for QSAR Models

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that represent various physicochemical properties of a molecule. nih.gov For the this compound scaffold and its derivatives, a wide range of descriptors would be calculated using specialized software. These descriptors fall into several categories. orientjchem.org

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are 2D descriptors that describe the connectivity of atoms, such as branching indices and shape profiles.

Geometrical Descriptors: These 3D descriptors relate to the molecule's spatial arrangement, including molecular surface area and volume.

Electronic Descriptors: These describe the electron distribution, including partial charges on atoms, dipole moments, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For nitroaromatic compounds, the LUMO energy is often a critical descriptor related to their reactivity and potential for nitroreduction. mdpi.comresearchgate.net

Hydrophobicity Descriptors: The most common is LogP (the logarithm of the octanol-water partition coefficient), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. Statistical methods, such as genetic algorithms or stepwise regression, are often used to identify the subset of descriptors that has the highest correlation with the observed biological activity. eurjchem.combg.ac.rs

Table 2: Examples of Molecular Descriptor Classes for QSAR Modeling

Descriptor ClassExamplesRelevance
Electronic LUMO Energy, Partial Charges, Dipole MomentDescribes reactivity, polar interactions, and binding potential.
Steric/Geometrical Molecular Volume, Surface Area, Radius of GyrationRelates to the size and shape of the molecule and its fit in a binding site.
Hydrophobicity LogP, MLogPIndicates the ability to cross biological membranes and engage in hydrophobic interactions.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular size, branching, and overall shape.
Quantum Chemical Total Energy, Heat of FormationProvides insights into molecular stability and reactivity.

Model Development, Validation, and Predictive Capacity Assessment

Once descriptors are calculated and selected, a mathematical model is developed to link them to the biological activity (e.g., pIC₅₀, which is -log(IC₅₀)). The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. mdpi.com The ratio of the training set to the test set is often around 3:1 or 4:1. mdpi.com

Several statistical methods can be used for model development, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices. eurjchem.comnih.gov The goal is to generate an equation that can accurately predict the activity of a compound based on its descriptor values.

A rigorous validation process is essential to ensure the QSAR model is robust, stable, and predictive. nih.gov This involves several statistical metrics:

Internal Validation: This assesses the model's fit to the training data. Key parameters include the coefficient of determination (R²), which should be high (e.g., >0.8), and the adjusted R² (R²adj). orientjchem.orgnih.gov Cross-validation, particularly the leave-one-out (LOO) method which yields a Q² value, is crucial for evaluating the model's internal robustness. eurjchem.com

External Validation: This is the most critical test of a model's utility, where it is used to predict the activity of the external test set compounds. The predictive ability is measured by parameters like R²ext. eurjchem.com

Y-Randomization: This test involves repeatedly shuffling the biological activity data and rebuilding the model. A valid model should show very low R² and Q² values for the randomized data, confirming that the original correlation was not due to chance. orientjchem.orgorientjchem.org

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. It is determined based on the range of descriptor values in the training set. Predictions for compounds that fall outside this domain are considered unreliable. nih.gov

Table 3: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionTypical Acceptable Value
Coefficient of determination (goodness of fit)> 0.8
Q² (or Q²LOO) Cross-validated R² (internal predictivity)> 0.6
R²ext (or Pred_R²) Predictive R² for the external test set> 0.6
R² - Q² Difference between fit and internal predictivity< 0.3
RMSE Root Mean Square ErrorAs low as possible

Prediction of Molecular Interaction Potentials from QSAR Analysis

A validated QSAR model is more than just a predictive tool; it provides valuable insights into the molecular features that drive biological activity. By examining the final QSAR equation, one can understand the relative importance and the directional influence of each descriptor.

For example, a hypothetical QSAR equation might look like: pIC₅₀ = 0.8 * LogP - 1.2 * (LUMO Energy) + 0.5 * (SurfaceArea) - 2.5

From this equation, one could infer:

Hydrophobicity (LogP): The positive coefficient suggests that increasing the lipophilicity of the derivatives enhances their biological activity, likely by improving membrane permeability or facilitating hydrophobic interactions in the binding pocket.

Electronic Properties (LUMO Energy): The negative coefficient indicates that a lower LUMO energy is favorable for activity. This is common for nitroaromatic compounds and can be related to their ability to accept electrons, a key step in certain biological mechanisms. mdpi.com

Steric Properties (Surface Area): The positive, albeit smaller, coefficient suggests that a larger surface area is generally beneficial, up to a certain point, perhaps allowing for more extensive van der Waals contacts with the target.

By interpreting these relationships, medicinal chemists can make rational, data-driven decisions for the design of new derivatives. If the model indicates that a specific region of the molecule requires more bulk or a different electronic character, new compounds can be proposed to test these hypotheses. This iterative cycle of QSAR modeling, prediction, synthesis, and testing accelerates the process of lead optimization. nih.gov

Mechanistic Investigations of 7 Cyclopropyl 5 Nitro 1 Propyl 1h Indole at the Molecular Level

Elucidation of Molecular Recognition Events for 7-Cyclopropyl-5-nitro-1-propyl-1H-indole

No studies have been published detailing the molecular recognition events involving this compound. Research in this area would typically involve identifying how the compound interacts with biological macromolecules to exert a potential effect.

Identification of Binding Partners Through Chemoproteomic Approaches

There are no available chemoproteomic studies to identify the specific cellular binding partners of this compound. Such approaches are critical for target deconvolution and understanding a compound's mechanism of action.

Structural Biology Studies of Compound-Macromolecule Complexes (e.g., X-ray crystallography, Cryo-EM, NMR of complexes)

No structural biology data, such as X-ray crystallography, cryo-electron microscopy (Cryo-EM), or Nuclear Magnetic Resonance (NMR) spectroscopy, exists for complexes of this compound with any macromolecule. These studies would be essential for visualizing the precise binding mode and interactions at an atomic level.

Kinetic and Thermodynamic Parameters of Molecular Interactions (e.g., SPR, ITC)

The kinetic and thermodynamic parameters for the interaction of this compound with biological targets have not been determined. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be used to measure binding affinity (K_D), association rates (k_a), dissociation rates (k_d), and the thermodynamic driving forces of the interaction (enthalpy and entropy).

Perturbation of Biochemical Pathways by this compound in Defined Cellular Models

There is no published research on the effects of this compound on biochemical pathways in any cellular model. Investigating these effects is key to linking a molecular binding event to a cellular phenotype.

Global Gene Expression and Proteomic Analysis in Cultured Cells

No transcriptomic (e.g., RNA-seq) or proteomic analyses have been performed to assess global changes in gene expression or protein abundance in cultured cells upon treatment with this compound.

Post-Translational Modification Profiling Triggered by Compound Exposure

There is no data on how this compound may influence post-translational modifications (such as phosphorylation, ubiquitination, or acetylation) of proteins within a cell.

Mechanistic Insights into Cellular Permeation and Intracellular Trafficking of this compound (at the cellular level)

A comprehensive review of available scientific literature reveals a lack of specific studies investigating the cellular permeation and intracellular trafficking of this compound. Consequently, detailed experimental data on its transport mechanisms, such as permeability coefficients, uptake and efflux rates, or specific transporters involved, are not publicly available.

However, the cellular uptake of indole (B1671886) derivatives is generally governed by their physicochemical properties, primarily lipophilicity, which dictates their ability to cross the lipid bilayer of cell membranes. The structure of this compound suggests that passive diffusion is a probable mechanism of entry into cells.

The key structural features influencing its potential membrane transport include:

Indole Nucleus: The core indole structure is a common scaffold in many biologically active compounds known to enter cells.

Nitro Group: The 5-nitro group is an electron-withdrawing group that can influence the electronic properties of the indole ring and participate in hydrogen bonding, potentially affecting interactions with membrane components or transport proteins.

While passive diffusion is a likely route, the possibility of carrier-mediated transport cannot be entirely excluded without experimental evidence. Various transporters are known to facilitate the uptake of small molecules, and the specific structure of this compound could potentially allow interaction with one or more of these systems.

Once inside the cell, the intracellular trafficking and final destination of the compound would be influenced by its affinity for various organelles and macromolecules. Substituted 5-nitroindoles have been studied for their potential to act as binders to biological targets like G-quadruplex DNA, which would imply localization within the nucleus. nih.gov However, without specific experimental data for this compound, its subcellular distribution remains speculative.

Further research, including in vitro cell-based assays such as Caco-2 permeability studies and cellular uptake experiments using techniques like fluorescence microscopy or mass spectrometry, would be necessary to elucidate the precise mechanisms of cellular permeation and intracellular trafficking for this specific compound.

No Publicly Available Research Found for this compound

Despite a comprehensive search of available scientific and chemical literature, no specific research or application data has been identified for the chemical compound this compound.

Consequently, it is not possible to provide a detailed article on its potential non-pharmacological applications and future research directions as outlined in the user's request. The specific areas of inquiry, including its use as a chemical probe, in material science, or for theoretical reactivity studies, appear to be unexplored for this particular molecule.

The search for information on this compound did not yield any dedicated studies. While research exists for structurally related indole derivatives, such as those with different substituents at various positions of the indole ring, this information cannot be extrapolated to this compound with scientific accuracy. The unique combination of the cyclopropyl (B3062369), nitro, and propyl groups at the 7, 5, and 1 positions, respectively, would confer specific chemical and physical properties that necessitate direct experimental or theoretical investigation.

Without any published data, any discussion of its potential as a fluorescent labeling agent, a ligand for affinity purification, its photophysical properties, or its utility in supramolecular assembly would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. Similarly, an exploration of its novel reactivity and synthetic utility would require dedicated theoretical or experimental studies that are not currently in the public domain.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of relevant research findings.

Potential Non Pharmacological Applications and Future Research Directions for 7 Cyclopropyl 5 Nitro 1 Propyl 1h Indole

Future Research Avenues and Unexplored Areas for 7-Cyclopropyl-5-nitro-1-propyl-1H-indole

Content for this section is currently unavailable due to a lack of specific research on this compound.

Q & A

Q. What are the typical synthetic routes for 7-Cyclopropyl-5-nitro-1-propyl-1H-indole, and how can reaction conditions be optimized?

The synthesis of nitro-substituted indoles often involves sequential functionalization. For example, nitration of the indole core may follow cyclopropane and propyl group introduction. A method analogous to the methylation of 5-fluoroindole (using alkyl halides and base catalysts like potassium t-butoxide in anhydrous toluene) could be adapted for propylation . Optimization might involve varying reaction temperatures, solvent polarity, or catalyst loading to improve yields. Post-synthesis purification via column chromatography (e.g., using petroleum ether/DCM mixtures) is critical .

Q. How should researchers handle this compound to ensure laboratory safety?

Personal protective equipment (PPE) such as nitrile gloves, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards is mandatory. Contaminated gloves must be disposed of according to hazardous waste protocols . Engineering controls like fume hoods and strict hygiene practices (e.g., handwashing post-handling) are essential to minimize exposure .

Q. What analytical methods are recommended for characterizing this compound’s purity and structure?

High-performance liquid chromatography (HPLC) with >98% purity thresholds is standard for assessing purity . Structural confirmation can be achieved via NMR (¹H/¹³C), IR spectroscopy (to identify nitro and cyclopropyl groups), and mass spectrometry. Elemental analysis validates molecular composition .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

When literature data is absent or conflicting (e.g., missing melting points in ), employ differential scanning calorimetry (DSC) for precise melting range determination. Solubility can be tested incrementally in solvents of varying polarity (e.g., DMSO, ethanol, hexane) under controlled temperatures. Documenting conditions (e.g., ambient vs. inert atmosphere) is critical for reproducibility .

Q. What strategies are effective in resolving low yields during the nitration step of the indole core?

Low yields may arise from competing side reactions or incomplete electron activation. Strategies include:

  • Using directing groups (e.g., acetyl or sulfonyl) to enhance nitration regioselectivity .
  • Adjusting nitrating agents (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) to control reactivity .
  • Computational modeling (DFT) to predict reactive sites and optimize reaction pathways .

Q. How can the compound’s reactivity with biological targets be systematically evaluated?

Design enzyme inhibition assays (e.g., kinase or cytochrome P450 screens) using fluorescence or radiometric endpoints. Molecular docking studies can predict binding affinities, while structure-activity relationship (SAR) analysis identifies critical functional groups (e.g., nitro for electron withdrawal) . Include controls like unmodified indole derivatives to isolate the cyclopropyl-nitro-propyl effects .

Q. What methodologies validate the environmental stability of this compound in laboratory waste streams?

Conduct accelerated degradation studies under varying pH, UV exposure, and microbial activity. Use LC-MS to track decomposition products. Collaborate with waste management experts to ensure compliance with regulations (e.g., segregating halogenated byproducts) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) like reaction time, temperature, and reagent stoichiometry.
  • Use statistical tools (e.g., Design of Experiments, DoE) to identify optimal conditions .
  • Characterize each batch via HPLC and NMR to establish a reproducibility threshold .

Q. What approaches are recommended for troubleshooting unexpected spectral data (e.g., anomalous NMR peaks)?

Anomalies may arise from impurities or tautomeric forms. Conduct 2D NMR (COSY, HSQC) to resolve signal overlap. Compare experimental IR spectra with computational predictions (e.g., Gaussian software) to confirm functional groups . Cross-validate with alternative techniques like X-ray crystallography if feasible .

Q. How can computational tools enhance the study of this compound’s electronic properties?

Density Functional Theory (DFT) calculations can map electron density distributions, predicting sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess stability in biological membranes or solvent environments. Open-source platforms like Avogadro or GROMACS are cost-effective for modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.